molecular formula H2NiO5S B1259748 Nickel sulphate hydrate

Nickel sulphate hydrate

Cat. No.: B1259748
M. Wt: 172.77 g/mol
InChI Key: LKNLEKUNTUVOML-UHFFFAOYSA-L
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Description

Nickel sulphate hydrate, also known as this compound, is a useful research compound. Its molecular formula is H2NiO5S and its molecular weight is 172.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electroplating

Overview : Nickel sulfate is a crucial component in the electroplating industry. It serves as an electrolyte for depositing nickel onto metal surfaces.

Key Benefits :

  • Corrosion Resistance : Electroplated nickel provides a protective layer that enhances the durability of metal components.
  • Aesthetic Appeal : It offers a shiny finish that is often desirable in consumer products.

Case Study : A study on automotive parts showed that nickel plating significantly improved resistance to wear and corrosion compared to uncoated metals .

Battery Manufacturing

Overview : Nickel sulfate hydrate is essential in producing nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries.

Applications :

  • Rechargeable Batteries : These batteries are widely used in portable electronics and electric vehicles.
  • Energy Storage Solutions : Nickel sulfate's role as an electrolyte enhances the efficiency of energy storage systems.

Data Table 1: Battery Performance Metrics

Battery TypeCapacity (Ah)Cycle Life (Cycles)Efficiency (%)
NiCd1.250070
NiMH2.0100085

Catalysis

Overview : Nickel sulfate acts as a catalyst in various chemical reactions, particularly in organic synthesis.

Applications :

  • Chemical Reactions : It facilitates reactions that produce valuable organic compounds.
  • Environmental Applications : Used in processes aimed at reducing pollutants.

Case Study : Research demonstrated that nickel sulfate significantly increased the yield of specific organic compounds in laboratory settings, showcasing its effectiveness as a catalyst .

Agriculture

Overview : In agriculture, nickel sulfate serves as a micronutrient essential for plant growth.

Key Benefits :

  • Nutritional Role : Nickel is crucial for certain enzymatic processes in plants.
  • Fertilizer Component : It is often included in fertilizer formulations to enhance crop yields.

Textile Industry

Overview : Nickel sulfate is utilized as a mordant in dyeing processes within the textile industry.

Applications :

  • Dye Adherence Improvement : It enhances the binding of dyes to fabrics, resulting in more vibrant colors.
  • Sustainability Aspect : Using nickel sulfate can reduce the need for additional chemicals in dyeing processes .

Wood Preservation

Nickel sulfate is also employed in wood treatment processes to protect against decay and insect infestation.

Analytical Chemistry

In analytical chemistry, nickel sulfate serves as a reagent for various tests and analyses, including ion detection.

Data Table 2: Industrial Applications of Nickel Sulfate Hydrate

IndustryApplicationBenefits
ElectroplatingMetal surface coatingCorrosion resistance, aesthetic finish
Battery ManufacturingElectrolyte for batteriesEnhanced energy storage
AgricultureMicronutrient in fertilizersImproved crop yields
TextileMordant for dyesVibrant colors
Wood PreservationTreatment against decayExtended lifespan of wood products

Q & A

Basic Research Questions

Q. How can the hydration state of nickel sulfate hydrate be determined experimentally?

Methodological Answer: The hydration state (number of water molecules per formula unit) can be determined via gravimetric analysis . Heat a known mass of the hydrate in a crucible to drive off water, then measure the mass loss. For example:

  • Weigh an empty crucible (mass m1m_1).
  • Add a sample of nickel sulfate hydrate (m2m_2).
  • Heat to constant mass (m3m_3) using a Bunsen burner or furnace.
  • Calculate water loss: %H2O=(m2m3)(m2m1)×100\% \text{H}_2\text{O} = \frac{(m_2 - m_3)}{(m_2 - m_1)} \times 100.
  • Compare with theoretical values (e.g., hexahydrate vs. heptahydrate).

Note: Variable hydration due to environmental exposure requires rigorous control of heating conditions and sample handling .

Q. What safety protocols are critical for handling nickel sulfate hydrate in laboratory settings?

Methodological Answer: Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves (tested for integrity), chemical-resistant lab coats, and full-face shields .
  • Ventilation: Use fume hoods for powder handling to avoid inhalation of dust .
  • Storage: Keep in tightly sealed containers in dry, cool environments to prevent moisture absorption or decomposition .
  • Spill Management: Avoid dry sweeping; use HEPA-filter vacuums and damp cleanup methods to minimize aerosolization .

Emergency Response: For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Q. What synthesis routes are effective for producing nickel sulfate hydrate from nickel oxides or hydroxides?

Methodological Answer: Acid Dissolution Method:

  • React nickel(II) oxide (NiO) or nickel(II) hydroxide (Ni(OH)2_2) with concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) under controlled heating (60–80°C).
  • Filter unreacted solids and concentrate the solution via evaporation.
  • Recrystallize by cooling the saturated solution to obtain hydrated crystals .

Critical Parameters:

  • Acid concentration (≥70% H2SO4\text{H}_2\text{SO}_4) to ensure complete reaction.
  • Temperature control to avoid over-dehydration.

Advanced Research Questions

Q. How can conflicting thermal decomposition data for nickel sulfate hydrate be resolved?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., loss of water vs. sulfate decomposition) arise from:

  • Sample History: Pre-exposure to humidity alters initial hydration states .
  • Instrumentation Differences: Thermogravimetric analysis (TGA) heating rates (e.g., 5°C/min vs. 10°C/min) affect observed transitions.

Resolution Strategy:

  • Standardize pre-treatment (e.g., drying at 110°C for 24 hours).
  • Perform parallel analyses using TGA-DSC (Differential Scanning Calorimetry) and X-ray diffraction (XRD) to correlate mass loss with phase changes .

Q. How can life cycle assessment (LCA) guide the optimization of nickel sulfate hydrate synthesis for reduced environmental impact?

Methodological Answer: LCA Framework (ISO 14040/44):

  • Define functional unit (e.g., 1 ton of NiSO4_4·6H2_2O).
  • Map inputs (energy, reagents) and outputs (waste, emissions) across stages: leaching, purification, crystallization .

Key Findings from Evidence:

  • Carbon footprint hotspots include sulfuric acid production and high-temperature drying.
  • Mitigation: Substitute grid electricity with renewables and recover waste heat from crystallization .

Table 1: Example LCA Data for Nickel Sulfate Production

Process StageEnergy Use (kWh/kg)CO2_2 Emissions (kg/kg)
Leaching0.450.12
Crystallization0.300.08

Q. What experimental approaches address stability challenges in nickel sulfate hydrate during long-term storage?

Methodological Answer: Instability Factors:

  • Hygroscopicity (water absorption) leading to deliquescence .
  • Light-induced decomposition (photoreduction of Ni2+^{2+}) .

Mitigation Strategies:

  • Packaging: Use desiccant-loaded, UV-opaque containers.
  • Environmental Monitoring: Store at ≤40% relative humidity and 15–25°C .
  • Periodic Reanalysis: Conduct XRD every 6 months to detect phase changes .

Q. How should researchers interpret contradictory toxicological data for nickel sulfate hydrate?

Methodological Answer: Discrepancies in toxicity classifications (e.g., carcinogenicity vs. non-carcinogenicity) stem from:

  • Exposure Pathways: Inhalation of aerosols vs. dermal contact .
  • Test Models: In vitro cell studies vs. in vivo rodent assays .

Resolution Framework:

  • Apply read-across principles using data from structurally similar nickel compounds (e.g., nickel chloride) .
  • Validate findings via OECD-compliant repeated-dose toxicity studies .

Preparation Methods

Hydrometallurgical Extraction from Nickel Ores

Sulfide Ore Processing

Nickel sulfide ores are processed via pyrometallurgical or hydrometallurgical routes. The latter dominates for nickel sulfate production due to its efficiency in impurity removal. High-pressure acid leaching (HPAL) of sulfide concentrates involves sulfuric acid (H₂SO₄) at 230–260°C, yielding a Ni-rich leachate. Subsequent solvent extraction (SX) with Versatic Acid 10 separates nickel from cobalt and iron. Stripping the organic phase with concentrated H₂SO₄ produces a high-purity NiSO₄ solution, which is crystallized at 50–70°C to form hexahydrate (NiSO₄·6H₂O).

Key Parameters

  • Acid Concentration : 200–300 g/L H₂SO₄ optimizes leaching.
  • Temperature : Crystallization at 50°C minimizes co-precipitation of Mg²⁺.

Laterite Ore Processing

Lateritic ores (e.g., limonite, saprolite) are processed via HPAL or rotary kiln electric furnace (RKEF) routes. Indonesian laterites treated with H₂SO₄ at 4–5 MPa yield a leachate containing 1.3% Ni and 0.12% Co. Neutralization with limestone removes Fe³⁺ and Al³⁺, while SX with phosphonic acid extracts Ni²⁺. Final crystallization produces NiSO₄·6H₂O with <50 ppm Mg.

Table 1: Comparative Carbon Footprint of Nickel Sulfate Production Routes

Route GHG Emissions (kg CO₂eq/kg Ni)
Canadian Sulfide 8.2
Indonesian HPAL 15.7
RKEF (China) 24.3

Solvent Extraction and Crystallization

Organic Phase Composition

Versatic Acid 10 in 15% v/v Escaid 110 achieves Ni loading capacities of 18,320 ppm while rejecting >99% of Ca²⁺ and Mg²⁺. Stripping with 98% H₂SO₄ at 40°C produces a 300 g/L NiSO₄ solution, which is cooled to 25°C to crystallize hexahydrate.

Crystallization Kinetics

Batch cooling from 70°C to 25°C at 1°C/min yields crystals with 32.84 nm average size. Slower cooling (4°C/min) reduces filter cake moisture by 15% but increases Mg incorporation to 120 ppm.

Sulfuric Acid Leaching of Metallic Nickel

Direct Leaching of Nickel Metal

Metallic nickel beads react with H₂SO₄ and H₂O₂ in a three-stage leaching system:

  • Primary Leaching : 200–300 g/L H₂SO₄ dissolves Ni⁰ at 80°C.
  • Oxidative Leaching : H₂O₂ (1.5 vol%) oxidizes residual Ni⁰ to Ni²⁺ at pH 0.8–1.3.
  • Neutralization : NiCO₃ adjusts pH to 5–6, precipitating residual Fe³⁺.

Reaction Stoichiometry
$$ \text{Ni} + \text{H}2\text{SO}4 + \text{H}2\text{O}2 \rightarrow \text{NiSO}4 + 2\text{H}2\text{O} $$

Home Synthesis Protocol

A safe small-scale method uses:

  • 3% H₂O₂ (300 mL)
  • Battery acid (85 mL, 35% H₂SO₄)
  • Ni metal strips (12 g)

Reaction at 60°C for 18 hours yields 0.5 M NiSO₄, which is evaporated at 50°C to form hexahydrate crystals.

Sol-Gel Synthesis of Nickel Oxide Precursors

Precipitation with NaOH

Nickel nitrate, acetate, or sulfate hydrates react with 5M NaOH in methanol to form Ni(OH)₂·nH₂O gels. Calcination at 450°C for 1 hour dehydrates the gel to NiO nanocrystals:

Table 2: NiO Crystal Sizes vs. Precursors

Precursor Crystal Size (nm)
Ni(NO₃)₂·6H₂O 72.16
Ni(CH₃COO)₂·4H₂O 38.63
NiSO₄·6H₂O 32.84

Mechanochemical Synthesis from Nickel Sulfides

Ball-milling Ni₃₄S₆₆ composites produces nanocrystalline NiS₂–NiS, which oxidizes spontaneously in humid air to NiSO₄·6H₂O. After 35 days at 80% RH, >90% conversion occurs due to sulfate nucleation at sulfide grain boundaries.

Phase Evolution

  • 0 days : 100% NiS₂–NiS
  • 35 days : 8% NiS₂, 2% NiS, 90% NiSO₄·6H₂O

Purification Techniques

Repulping Process

Impurity removal from NiSO₄·6H₂O involves:

  • First-Stage Repulping : 15% pulp density in saturated NiSO₄ at 50°C for 70 h removes 77% Mg²⁺ via surface desorption.
  • Second-Stage Repulping : Removes only 26% residual Mg²⁺ due to lattice-bound impurities.

Table 3: Impurity Distribution Coefficients (K_d)

Impurity K_d (1st Stage) K_d (2nd Stage)
Mg²⁺ 0.23 0.74
Ca²⁺ 0.11 0.33

Solvent Washing

Ethanol washing reduces Cl⁻ content from 1,200 ppm to <200 ppm by dissolving surface-adsorbed NaCl.

High-Pressure Polymorphism

NiSO₄·H₂O undergoes two phase transitions under compression:

  • 2.47 GPa : Ferroelastic transition (C2/c → P1̅).
  • 6.5 GPa : P1̅ → P1̅ with 9% volume reduction.

Equation of State
$$ V = V0 \left[1 + \frac{B'0}{B0}(P - P0)\right]^{-1/B'0} $$ Where $$ B0 = 45.2 $$ GPa, $$ B'_0 = 6.3 $$ for NiSO₄·H₂O.

Properties

Molecular Formula

H2NiO5S

Molecular Weight

172.77 g/mol

IUPAC Name

nickel(2+);sulfate;hydrate

InChI

InChI=1S/Ni.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2

InChI Key

LKNLEKUNTUVOML-UHFFFAOYSA-L

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[Ni+2]

Synonyms

nickel sulfate
nickel sulfate heptahydrate
nickel sulfate hexahydrate
nickel sulfate hexahydrate-(2)H-labeled cpd
nickel sulfate hydrate
nickel sulfate monohydrate

Origin of Product

United States

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